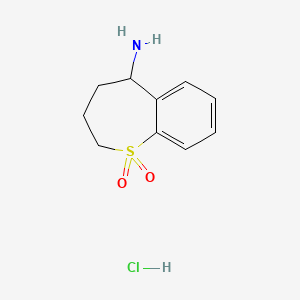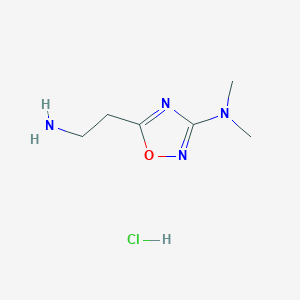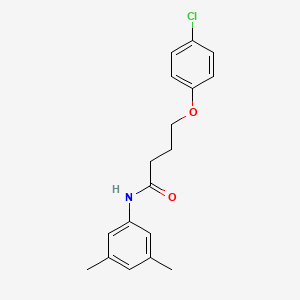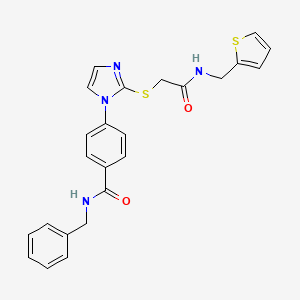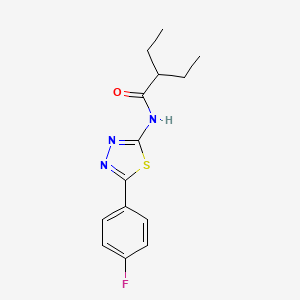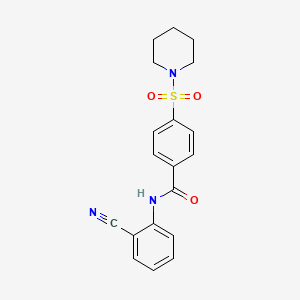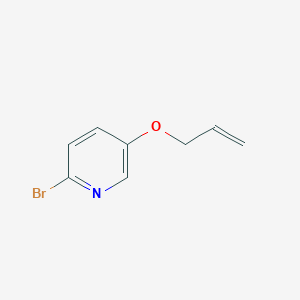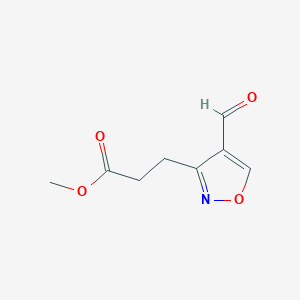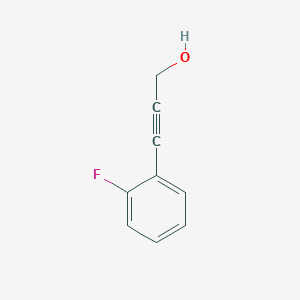
3-(2-Fluorophenyl)prop-2-yn-1-ol
Vue d'ensemble
Description
The compound 3-(2-Fluorophenyl)prop-2-yn-1-ol is a fluorinated aromatic compound that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar fluorinated aromatic compounds and their properties, synthesis, and applications, which can be informative for understanding 3-(2-Fluorophenyl)prop-2-yn-1-ol.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves multi-step reactions that may include propargylation and subsequent cyclization reactions, as seen in the synthesis of related compounds . The propargylation step is crucial for introducing the alkyne functional group, which is a characteristic feature of the target molecule. The click reaction, a popular method for constructing triazole rings, is also mentioned, which could potentially be adapted for synthesizing related structures .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is typically characterized using various spectroscopic techniques, including NMR and mass spectrometry . These methods provide detailed information about the electronic environment and the spatial arrangement of atoms within the molecule. Theoretical methods such as density functional theory (DFT) are also employed to predict and analyze the molecular structure, as well as to understand the electronic properties of the compounds .
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in a variety of chemical reactions, often influenced by the presence of the fluorine atom, which can alter the reactivity and electronic properties of the molecule . The introduction of a fluorine atom can enhance the molecule's ability to form non-covalent interactions, which is important in molecular docking studies and the development of pharmaceutical agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by their molecular structure. The presence of a fluorine atom can significantly affect the compound's polarity, boiling point, and stability . Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) analysis, are useful for predicting reactivity and identifying electrophilic and nucleophilic sites within the molecule . Additionally, the crystal structure and solid-state properties can be determined using X-ray diffraction techniques, providing insights into the compound's intermolecular interactions and packing in the solid state .
Applications De Recherche Scientifique
Pharmaceutical Research and Analysis
3-Fluorophenmetrazine, a compound related to 3-(2-Fluorophenyl)prop-2-yn-1-ol, has been investigated for its pharmacokinetic properties. A study developed a method for detecting this compound in biological fluids, highlighting its relevance in forensic and clinical cases. This research is crucial for understanding the metabolism and excretion of such compounds (Grumann et al., 2019).
Organometallic Chemistry
Research in organometallic chemistry explored the activation of 1-(4-fluorophenyl)prop-2-yn-1-ol and related compounds, resulting in a series of allenylidene derivatives. These studies are significant for developing new synthetic pathways in organometallic chemistry (Bustelo et al., 2007).
Chroman Synthesis
Intriguingly, 3-(o-Fluorophenyl)propan-1-ol, a compound similar to 3-(2-Fluorophenyl)prop-2-yn-1-ol, was used in the synthesis of chromans through chromium tricarbonyl complexes or rhodium cations. This approach has implications in the synthesis of complex organic structures (Houghton et al., 1980).
Liquid Crystal Technology
A study on derivatives of prop-2-enoates, including those with fluorophenyl groups, demonstrated their utility in promoting photoalignment in liquid crystals. This research is pivotal for advancing liquid crystal display (LCD) technology (Hegde et al., 2013).
Fungal Pathogen Control
Compounds structurally related to 3-(2-Fluorophenyl)prop-2-yn-1-ol have been synthesized and tested for their effectiveness against various fungal plant pathogens, demonstrating their potential in agricultural pest control (Arnoldi et al., 1982).
Molecular Structure and Photophysical Studies
Several studies have focused on the synthesis, molecular structure, and photophysical properties of various fluorophenyl-prop-en-one derivatives. These investigations contribute to our understanding of molecular interactions and properties, which are essential in materials science and chemistry (Varghese et al., 2017).
Propriétés
IUPAC Name |
3-(2-fluorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNUJRCFIHMEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)prop-2-yn-1-ol | |
Synthesis routes and methods
Procedure details








Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

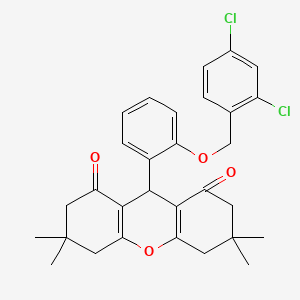
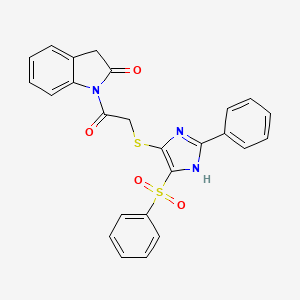
![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)
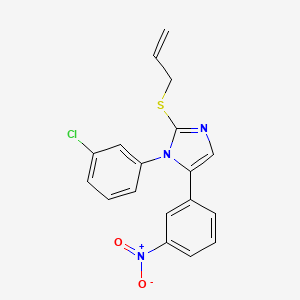
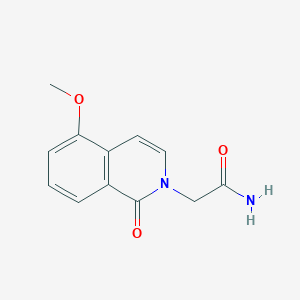
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)
